N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxypyrimidine with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity.
Uniqueness
N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine stands out due to its unique structure, which combines pyrimidine and piperidine moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H22N6O |
---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C16H22N6O/c1-12-9-18-15(19-10-12)21(2)13-5-4-8-22(11-13)16-17-7-6-14(20-16)23-3/h6-7,9-10,13H,4-5,8,11H2,1-3H3 |
InChI Key |
WMOFBAHPIRHOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
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